(Z)-4-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Propriétés
IUPAC Name |
4-methoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-11-10-21-16-9-8-15(25-3)12-17(16)26-19(21)20-18(22)13-4-6-14(24-2)7-5-13/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIXBYNPCSXEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-4-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a novel compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure
The chemical structure of (Z)-4-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can be represented as follows:
This compound features a thiazole ring, methoxy groups, and an amide functional group, which are critical for its biological activity.
The primary mechanism by which (Z)-4-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exerts its effects involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The compound also interacts with bacterial quorum sensing receptors, inhibiting biofilm formation and bacterial communication pathways .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its effects on different cancer types:
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Prostate Cancer (PC-3) | 5.0 | Tubulin polymerization inhibition |
| Melanoma (A375) | 7.5 | Induction of apoptosis |
| Breast Cancer (MCF-7) | 6.0 | Cell cycle arrest |
In vivo studies further support these findings, showing that treatment with the compound resulted in tumor growth inhibition in xenograft models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, particularly those associated with biofilm formation. The following table outlines its antimicrobial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Inhibition of biofilm formation |
| Escherichia coli | 20 µg/mL | Disruption of quorum sensing |
These results indicate that the compound may serve as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of (Z)-4-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide on various cancer cell lines, demonstrating potent growth inhibition comparable to established chemotherapeutics .
- In Vivo Efficacy : In murine models, administration of the compound led to a significant reduction in tumor size without noticeable toxicity, suggesting a favorable therapeutic index .
- Quorum Sensing Inhibition : Research highlighted the compound's ability to inhibit quorum sensing in Pseudomonas aeruginosa, which is crucial for biofilm development and virulence factor expression .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues from Published Syntheses
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
- Key Differences : Replaces the benzo[d]thiazole with a thiadiazole ring and incorporates an isoxazole substituent.
- Physical Properties : Melting point (160°C) is lower than the target compound (predicted >200°C due to increased rigidity from methoxyethyl chain).
- Spectroscopy : IR shows a single C=O stretch at 1606 cm⁻¹, whereas the target compound would exhibit two C=O stretches (amide and possibly ester groups, if present) .
4-(Dimethylamino)-N-(4-Methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
- Key Similarities : Shares the benzo[d]thiazole core and methoxy substituent.
- Key Differences: Substitutes 2-methoxyethyl with an allyl group and includes a dimethylamino substituent on the benzamide.
- Implications: The allyl group may reduce solubility compared to the methoxyethyl chain, while the dimethylamino group enhances electron-donating effects, altering NMR chemical shifts (e.g., aromatic protons upfield-shifted) .
Comparative Physicochemical Data
Spectral and Analytical Comparisons
- ¹H-NMR: Target Compound: Methoxyethyl protons (δ ~3.3–3.7 ppm as triplets/multiplet) and aromatic protons (δ ~6.8–8.0 ppm) would dominate, similar to compound 8b (δ 7.50–7.71 for Ar-H) . Compound 4g: Features dimethylamino acryloyl protons (δ ~2.5–3.0 ppm for CH3 groups), absent in the target compound .
- Mass Spectrometry :
- The target compound’s molecular ion (M⁺) would likely fragment via loss of methoxyethyl (m/z ~105–121) and benzamide (m/z ~77), patterns observed in analogues like 6 and 8a .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-4-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the benzo[d]thiazol-2(3H)-ylidene core by condensing 6-methoxy-3-(2-methoxyethyl)benzothiazol-2-amine with a suitable carbonyl precursor. Subsequent acylation with 4-methoxybenzoyl chloride in dichloromethane, using triethylamine as a base, yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the Z-isomer .
Q. Which analytical techniques are most effective for structural confirmation?
- Methodological Answer : Use a combination of -NMR and -NMR to verify the Z-configuration and methoxy group placements. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 415.1328 for analogous compounds). X-ray crystallography, if feasible, resolves stereochemical ambiguities .
Q. How can researchers assess the compound’s stability under varying conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and compare retention times with fresh samples. Stabilizers like antioxidants (e.g., BHT) may mitigate oxidative decomposition .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from isomerization (Z/E) or impurities. Validate purity via HPLC (>95%) and confirm configuration via NOESY NMR. Re-evaluate activity in standardized assays (e.g., cancer cell migration inhibition using Boyden chambers) with controls for batch variability .
Q. What strategies enhance selectivity for target proteins in mechanistic studies?
- Methodological Answer : Perform competitive binding assays (SPR or ITC) against related proteins (e.g., kinases or GPCRs). Introduce structural modifications, such as replacing the 4-methoxy group with bulkier substituents, to reduce off-target interactions. Computational docking (AutoDock Vina) identifies key binding residues for rational design .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Synthesize analogs with variations in:
- Methoxy positions (e.g., 3- vs. 4-methoxy on benzamide).
- Ethyl linker length (e.g., 2-methoxyethyl vs. propyl).
Evaluate changes in activity (IC) against cancer cell lines (e.g., MDA-MB-231) and correlate with LogP (lipophilicity) and polar surface area (PSA) .
Q. What computational methods predict metabolic pathways and toxicity?
- Methodological Answer : Use in silico tools like GLORY (for metabolite prediction) and ProTox-II (toxicity profiling). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite identification .
Q. How to scale up synthesis without compromising yield or purity?
- Methodological Answer : Optimize solvent volume (e.g., dichloromethane vs. THF) and catalyst loading (triethylamine or DBU) in pilot-scale reactions (1–10 mmol). Implement inline FTIR for real-time reaction monitoring. Crystallization (ethanol/water) often improves purity over column chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
